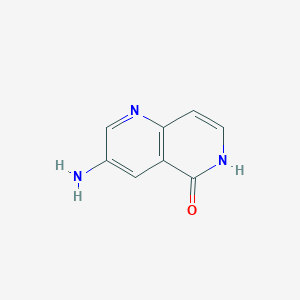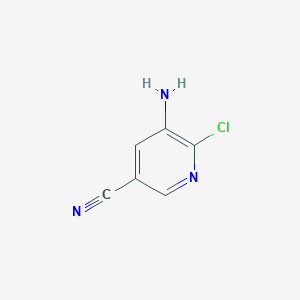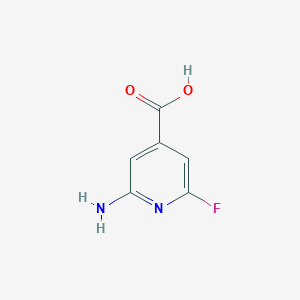![molecular formula C10H17Cl2N3O2S B1379093 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1426290-19-8](/img/structure/B1379093.png)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Overview
Description
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls . By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the inhibition of bacterial growth .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions . This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan . This disrupts the integrity of the bacterial cell wall, leading to the inhibition of bacterial growth .
Pharmacokinetics
Thiazoles, the class of compounds to which this compound belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound could be well-absorbed and distributed in the body.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the formation of the bacterial cell wall, the compound prevents bacteria from growing and dividing . This can lead to the death of the bacteria, making the compound potentially useful as an antibacterial agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s action
Biochemical Analysis
Biochemical Properties
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory signaling . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative damage . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can enhance the production of antioxidant metabolites, thereby contributing to its overall antioxidant effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . This targeted distribution is essential for the compound’s biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. For example, phosphorylation of the compound can enhance its nuclear localization, thereby facilitating its interaction with nuclear receptors and transcription factors .
Preparation Methods
One common method involves the reaction of 2-aminothiazole with piperidine-3-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-2-7(4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLMHDEYLHFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid](/img/structure/B1379015.png)


![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)







